Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate
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Overview
Description
Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C12H14Br2O4. This compound is characterized by the presence of two bromine atoms and a dimethoxyphenyl group attached to a propanoate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate typically involves the bromination of methyl 3-(3,4-dimethoxyphenyl)propanoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or hydrocarbon.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- Methyl 2,3-dibromopropanoate
- 3,4-Dimethoxyphenylacetic acid
Properties
CAS No. |
5401-66-1 |
---|---|
Molecular Formula |
C12H14Br2O4 |
Molecular Weight |
382.04 g/mol |
IUPAC Name |
methyl 2,3-dibromo-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H14Br2O4/c1-16-8-5-4-7(6-9(8)17-2)10(13)11(14)12(15)18-3/h4-6,10-11H,1-3H3 |
InChI Key |
VUQXQDMEVQHEDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)OC)Br)Br)OC |
Origin of Product |
United States |
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